

(Z)-Propanal, oxime and (E)-Propanal, oxime isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propanal, oxime*

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An In-depth Technical Guide to (Z)-**Propanal, oxime** and (E)-**Propanal, oxime** Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) geometric isomers of propanal oxime. Propanal oxime, a simple aldoxime, serves as a fundamental model for understanding the synthesis, characterization, and behavior of oxime isomers, which are crucial functional groups in medicinal chemistry and synthetic intermediates. This document details their synthesis, separation, physicochemical properties, and spectroscopic characteristics, offering detailed experimental protocols and logical workflows for their study.

Introduction to Oxime Isomerism

Oximes ($R^1R^2C=NOH$) are versatile chemical compounds synthesized from the condensation of an aldehyde or ketone with hydroxylamine. The carbon-nitrogen double bond ($C=N$) in aldoximes (where $R^1 = H$) is stereogenic, giving rise to geometric isomers designated as (E) and (Z). The terms syn and anti are also used, where syn corresponds to the (Z) isomer (the aldehyde proton and hydroxyl group are on the same side of the $C=N$ bond) and anti corresponds to the (E) isomer (they are on opposite sides).

The stability and reactivity of these isomers can differ significantly, impacting their biological activity and utility in drug development. Unlike the isomers of imines which often interconvert rapidly at room temperature, the isomers of oximes possess a higher activation energy barrier for interconversion, making them generally stable and separable.^[1]

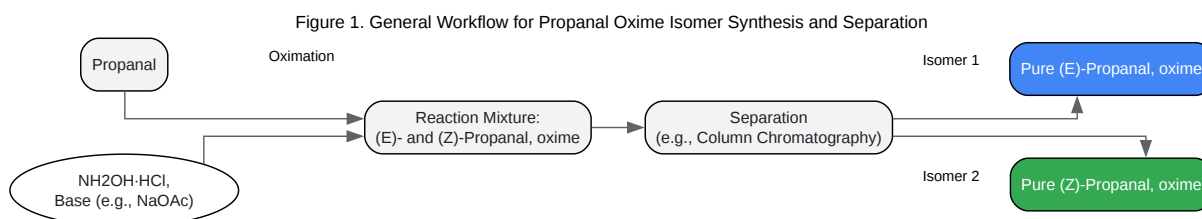
Synthesis and Isomer Separation

The standard synthesis of propanal oxime involves the reaction of propanal with hydroxylamine hydrochloride. This reaction typically yields a mixture of (Z) and (E) isomers, with the (E) isomer often being the thermodynamically favored product.^[2] The ratio of isomers can be influenced by reaction conditions such as temperature and the presence of catalysts.

Separation of the (E) and (Z) isomers can be challenging due to their similar physical properties but is commonly achieved using chromatographic techniques.^[3]

General Synthesis Workflow

The following diagram illustrates the typical workflow from synthesis to the isolation of the individual isomers.



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Caption: Figure 1. General Workflow for Propanal Oxime Isomer Synthesis and Separation.

Physicochemical and Spectroscopic Properties

Quantitative data for the propanal oxime isomers is summarized below. Note that experimental data for the pure (Z)-isomer is limited in public literature; therefore, some values are computationally derived.

Physical Properties

The (E)-isomer is reported to be a solid at room temperature, while the (Z)-isomer is expected to be a liquid or low-melting solid.

Property	(E)-Propanal, oxime	(Z)-Propanal, oxime
Molecular Formula	C ₃ H ₇ NO	C ₃ H ₇ NO
Molecular Weight	73.09 g/mol [4]	73.09 g/mol [5]
Appearance	White crystalline solid	Colorless liquid (predicted)
Melting Point	40 °C[6][7]	Not reported
Boiling Point	131.5 - 134 °C[6][7]	Not reported
Density	0.929 g/mL[6]	Not reported
XLogP3-AA	0.5[4]	0.5[5]

Spectroscopic Data

Definitive assignment of stereochemistry is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the aldehydic proton (H-C=N) and the carbons of the C=NOH group are particularly diagnostic.

Table 2: ¹H NMR Spectroscopic Data (Expected Values in CDCl₃, δ in ppm)

Proton	(E)-Isomer (anti)	(Z)-Isomer (syn)	Rationale for Chemical Shift
-CH ₃	~1.1 (t)	~1.1 (t)	Less affected by isomerism.
-CH ₂ -	~2.2 (quintet)	~2.4 (quintet)	(Z)-isomer's CH ₂ is closer to the anisotropic field of the OH group.
H-C=N	~7.4 (t)	~6.7 (t)	Aldehydic proton is significantly deshielded in the (E)-isomer.
N-OH	~8.0-9.0 (br s)	~8.0-9.0 (br s)	Highly variable, depends on solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data (Expected Values in CDCl₃, δ in ppm)

Carbon	(E)-Isomer (anti)	(Z)-Isomer (syn)	Rationale for Chemical Shift
-CH ₃	~11	~13	Minor shielding differences.
-CH ₂ -	~20	~26	Steric compression in the (E)-isomer can cause upfield shift.
C=NOH	~152	~150	The C=N carbon of the (E)-isomer is typically downfield relative to the (Z)-isomer. [3]

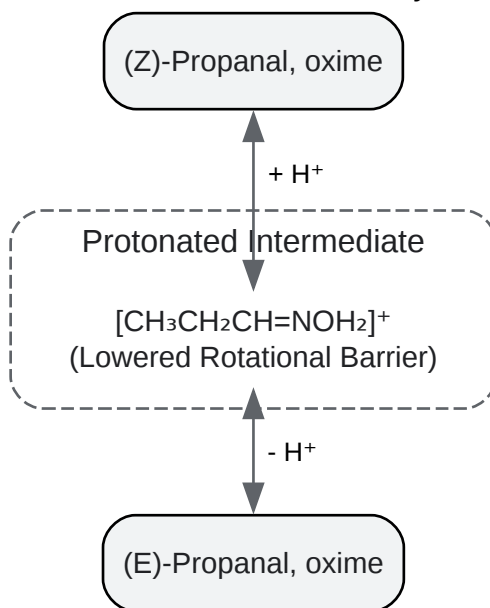
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Method	Characteristic Features
IR Spectroscopy	O-H stretch: $\sim 3100\text{-}3400\text{ cm}^{-1}$ (broad, H-bonded) C=N stretch: $\sim 1650\text{-}1670\text{ cm}^{-1}$ ^[8] N-O stretch: $\sim 930\text{-}960\text{ cm}^{-1}$
Mass Spectrometry (EI)	Molecular Ion (M^+): $m/z = 73$ ^[9] Key Fragments: $m/z = 58$ ($[M-\text{CH}_3]^+$), $m/z = 44$, $m/z = 41$

Stability and Isomerization

The (E) and (Z) isomers of aldoximes can interconvert under certain conditions, typically through catalysis by acid or upon heating. The process is believed to proceed through protonation of the oxime nitrogen, which lowers the rotational energy barrier of the C=N bond.

Figure 2. Proposed Mechanism for Acid-Catalyzed E/Z Isomerization



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- To cite this document: BenchChem. [(Z)-Propanal, oxime and (E)-Propanal, oxime isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1634360#z-propanal-oxime-and-e-propanal-oxime-isomers]

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